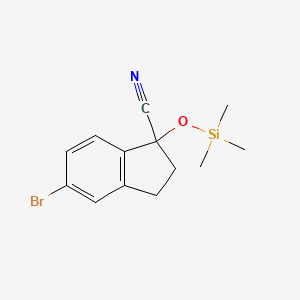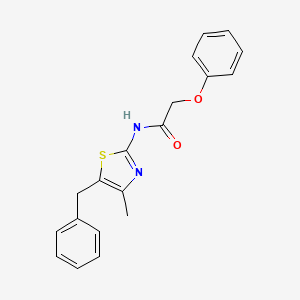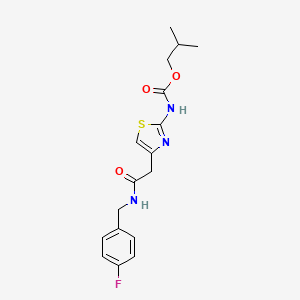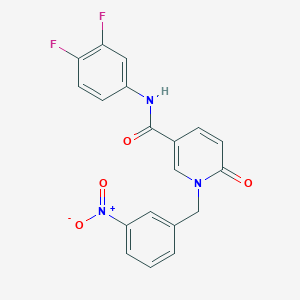
Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxyphenyl group, a thioxo group, and a benzoate ester
準備方法
The synthesis of Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the trifluoromethoxyphenyl intermediate:
Thioxo group incorporation: The thioxo group is introduced via a nucleophilic substitution reaction, often using thiourea or related reagents.
Coupling reactions: The intermediate compounds are coupled using carbamoylation and esterification reactions to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thioxo group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
科学的研究の応用
Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biochemical assays to study its interactions with proteins, nucleic acids, or other biomolecules.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in various industrial processes.
作用機序
The mechanism of action of Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity or modulating its function. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the thioxo group may participate in redox reactions or form covalent bonds with the target.
類似化合物との比較
Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate can be compared with similar compounds such as:
Methyl 4-((N-((thioxo((4-methoxyphenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate: This compound lacks the trifluoromethoxy group, which may result in different chemical properties and biological activities.
Methyl 4-((N-((thioxo((4-chlorophenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate: The presence of a chlorine atom instead of the trifluoromethoxy group can alter the compound’s reactivity and interactions with biological targets.
Methyl 4-((N-((thioxo((4-nitrophenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate: The nitro group introduces additional electronic effects, potentially affecting the compound’s stability and reactivity.
These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethoxy group on its chemical and biological properties.
特性
IUPAC Name |
methyl 4-[2-oxo-2-[2-[[4-(trifluoromethoxy)phenyl]carbamothioyl]hydrazinyl]ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O5S/c1-27-16(26)11-2-6-13(7-3-11)28-10-15(25)23-24-17(30)22-12-4-8-14(9-5-12)29-18(19,20)21/h2-9H,10H2,1H3,(H,23,25)(H2,22,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIQUMRAUUAZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2832606.png)



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2832614.png)
![4-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2832616.png)
![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2832618.png)


![6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832621.png)
![3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2832623.png)

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2832626.png)

